4-(Difluoromethyl)-1-methyl-2-nitrobenzene
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Overview
Description
4-(Difluoromethyl)-1-methyl-2-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the electrophilic difluoromethylation of aromatic compounds. This process can be achieved using difluoromethylating agents such as ClCF₂H in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput . The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(Difluoromethyl)-1-methyl-2-aminobenzene, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
4-(Difluoromethyl)-1-methyl-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity and stability . The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated aromatic compounds, such as difluoromethyl phenyl sulfide and trifluoromethylated benzene derivatives .
Uniqueness
4-(Difluoromethyl)-1-methyl-2-nitrobenzene is unique due to the combination of its difluoromethyl, methyl, and nitro groups, which confer distinct chemical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets .
Properties
IUPAC Name |
4-(difluoromethyl)-1-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDNVOQSZZQZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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